molecular formula C23H25ClN2O4 B5406872 N-{3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine

N-{3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine

Cat. No.: B5406872
M. Wt: 428.9 g/mol
InChI Key: XKMZJNDWCYVENE-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine, also known as CM-579, is a novel small molecule inhibitor of the proteasome. Proteasome is a complex protein degradation machinery that plays a crucial role in maintaining cellular homeostasis by degrading damaged or unwanted proteins. CM-579 has been shown to selectively inhibit the chymotrypsin-like (CT-L) activity of the proteasome, leading to the accumulation of misfolded or damaged proteins and ultimately inducing cell death.

Mechanism of Action

N-{3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine selectively inhibits the chymotrypsin-like (CT-L) activity of the proteasome, leading to the accumulation of misfolded or damaged proteins and ultimately inducing cell death. The proteasome is a complex protein degradation machinery that plays a crucial role in maintaining cellular homeostasis by degrading damaged or unwanted proteins. Inhibition of the proteasome by this compound leads to the accumulation of misfolded or damaged proteins, which triggers the unfolded protein response (UPR) and ultimately induces cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting the proteasome, leading to the accumulation of misfolded or damaged proteins and ultimately inducing cell death. This compound has also been shown to reduce the accumulation of toxic proteins in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease by inhibiting the proteasome. In autoimmune diseases such as rheumatoid arthritis, this compound has been shown to reduce inflammation by inhibiting the proteasome, leading to the suppression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Advantages and Limitations for Lab Experiments

One advantage of N-{3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine is its selectivity for the chymotrypsin-like (CT-L) activity of the proteasome, which reduces the risk of off-target effects. Another advantage is its potential for combination therapy with chemotherapy and radiotherapy in cancer. However, one limitation of this compound is its poor solubility in water, which may hinder its use in in vivo experiments.

Future Directions

For N-{3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine include the development of more potent and selective inhibitors of the proteasome, the optimization of its pharmacokinetic properties, and the evaluation of its safety and efficacy in preclinical and clinical studies. This compound may also have potential applications in other diseases such as viral infections and metabolic disorders, which warrant further investigation.

Synthesis Methods

The synthesis of N-{3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine involves the reaction of 2-chloro-N-(4-methylbenzoyl)-L-leucinamide with 3-(2-chlorophenyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIPEA). The reaction yields this compound as a white solid with a purity of over 95%.

Scientific Research Applications

N-{3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and autoimmune diseases. In cancer, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the proteasome, leading to the accumulation of misfolded or damaged proteins and ultimately inducing cell death. This compound has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
In neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, this compound has been shown to reduce the accumulation of toxic proteins such as amyloid beta and alpha-synuclein, respectively, by inhibiting the proteasome. This suggests that this compound may have potential therapeutic applications in the treatment of neurodegenerative disorders.
In autoimmune diseases such as rheumatoid arthritis, this compound has been shown to reduce inflammation by inhibiting the proteasome, leading to the suppression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may have potential therapeutic applications in the treatment of autoimmune diseases.

Properties

IUPAC Name

2-[[(E)-3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O4/c1-14(2)12-20(23(29)30)26-22(28)19(13-17-6-4-5-7-18(17)24)25-21(27)16-10-8-15(3)9-11-16/h4-11,13-14,20H,12H2,1-3H3,(H,25,27)(H,26,28)(H,29,30)/b19-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMZJNDWCYVENE-CPNJWEJPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2Cl)C(=O)NC(CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2Cl)/C(=O)NC(CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.